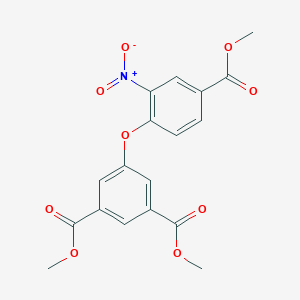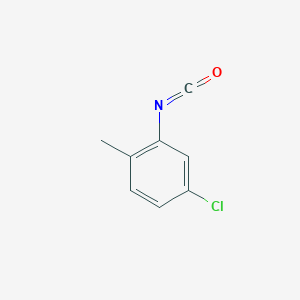
Sumatriptan-d6
描述
Sumatriptan-d6 is a deuterated form of sumatriptan, a medication primarily used to treat migraine and cluster headaches. The deuterium atoms in this compound replace six hydrogen atoms in the sumatriptan molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. Sumatriptan itself is a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors, which play a crucial role in the pathophysiology of migraines .
作用机制
Target of Action
Sumatriptan-d6, like its parent compound Sumatriptan, is a serotonin receptor agonist . It primarily targets the 5-HT1B and 5-HT1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system . These receptors play a crucial role in the regulation of mood, appetite, and sleep, and are also involved in the constriction of smooth muscles in the blood vessels .
Mode of Action
This compound interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them . This binding action leads to vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation associated with antidromic neuronal transmission . This interaction results in changes in the blood flow within the brain, which is believed to alleviate the symptoms of migraines and cluster headaches .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonin (5-HT) system. By acting as an agonist at the 5-HT1B and 5-HT1D receptors, this compound can influence the serotonergic signaling pathways . The activation of these receptors leads to the constriction of dilated blood vessels, a common occurrence in migraine attacks . Additionally, it inhibits the release of pro-inflammatory neuropeptides, reducing inflammation in the affected areas .
Pharmacokinetics
This compound, similar to Sumatriptan, undergoes first-pass metabolism following oral administration, resulting in a low bioavailability of around 14% . It is predominantly metabolized by monoamine oxidase A (MAO A) to an inactive indole acetic acid metabolite, which then undergoes ester glucuronide conjugation . The elimination half-life of Sumatriptan is approximately 2 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the relief of migraine and cluster headache symptoms. By causing vasoconstriction and reducing inflammation, it alleviates the pain associated with these conditions . Furthermore, the activation of 5-HT1B and 5-HT1D receptors can lead to a decrease in the release of certain neuropeptides, further contributing to its therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as the presence of other medications, the patient’s age, and the state of the patient’s liver function (which can affect the rate of first-pass metabolism) can all impact the effectiveness of this compound . Additionally, the route of administration can also influence its bioavailability and onset of action .
生化分析
Biochemical Properties
Sumatriptan-d6 functions as an agonist, binding to the 5-HT1B/1D receptor subtypes located in the central nervous system and trigeminal ganglia . Through this binding, it triggers the release of neurotransmitters, including serotonin, dopamine, and norepinephrine .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It works in the brain to relieve the pain from migraine headaches . It often relieves other symptoms that occur together with a migraine headache, such as nausea, vomiting, sensitivity to light, and sensitivity to sound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its agonistic action on 5-HT1B/1D receptors . It is molecularly similar to serotonin (5-HT), and is a 5-HT receptor (types 5-HT1D and 5-HT1B ) agonist . Sumatriptan’s primary therapeutic effect is related to its inhibition of the release of Calcitonin gene-related peptide (CGRP), likely through its 5-HT1D/1B receptor-agonist action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Following intranasal delivery, median tmax was 20 min with both doses compared with 10 min after the subcutaneous dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . The clinically used dose of subcutaneous sumatriptan 6 mg corresponds to approximately 100 μg/kg, but the dose used in animal studies varied widely from 50 μg/kg to 100 mg/kg .
Metabolic Pathways
This compound is predominantly metabolized by monoamine oxidase A . The main metabolites are the inactive indole acetic acid and indole acetic acid glucuronide .
Transport and Distribution
This compound has a volume of distribution of 50±8L for a 6mg subcutaneous dose , or 2.7L/kg . It is 14%-21% bound to protein in circulation .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas where 5-HT1B/1D receptors are present, such as the central nervous system and trigeminal ganglia .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sumatriptan-d6 involves several key steps:
Nitro Reduction Reaction: A compound is reduced under the action of palladium on carbon and ammonium formate or formic acid to obtain an intermediate compound.
Bromination Reaction: The intermediate undergoes bromination using N-bromosuccinimide.
Acylation Reaction: The brominated compound is acylated with an appropriate acylating agent.
Condensation Reaction: The acylated compound is condensed with 4-dimethylamino-2-butylene-1-ol.
Intramolecular Coupling Reaction: Catalytic cyclization using zerovalent palladium forms the indole ring, followed by the removal of the protection group in a basic system to yield Sumatriptan.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
化学反应分析
Types of Reactions: Sumatriptan-d6 undergoes various chemical reactions, including:
Oxidation: Sumatriptan can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can modify the indole ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon with formic acid or ammonium formate.
Substitution: N-bromosuccinimide for bromination.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated indole derivatives.
科学研究应用
Sumatriptan-d6 is extensively used in scientific research due to its stable isotope properties. Applications include:
Pharmacokinetic Studies: Tracking the metabolic pathways and distribution of sumatriptan in the body.
Drug Interaction Studies: Investigating interactions with other medications.
Biological Research: Studying the effects on serotonin receptors and related pathways.
Industrial Applications: Used in the development of new migraine treatments and formulations
相似化合物的比较
- Naratriptan
- Rizatriptan
- Zolmitriptan
- Almotriptan
- Eletriptan
- Frovatriptan
Comparison: Sumatriptan-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to other triptans, this compound offers similar efficacy in treating migraines but with the added benefit of being traceable in metabolic studies .
属性
IUPAC Name |
1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649421 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020764-38-8 | |
| Record name | 1-[3-(2-{Bis[(~2~H_3_)methyl]amino}ethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
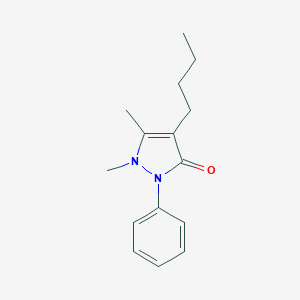
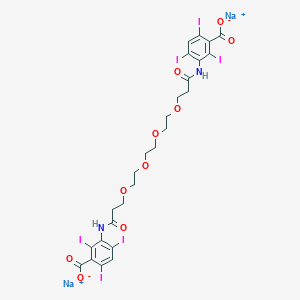
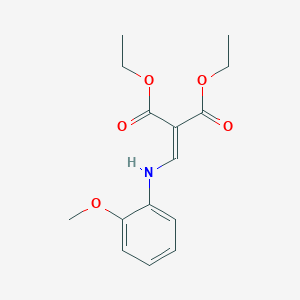
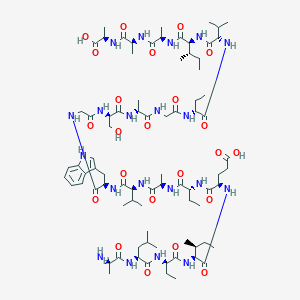
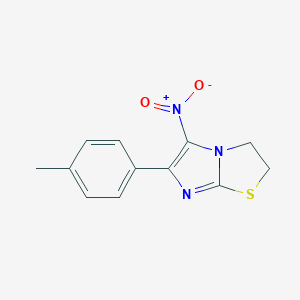
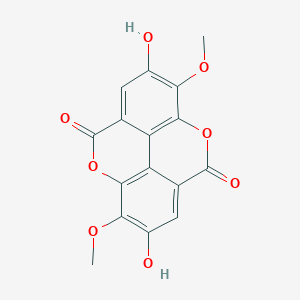
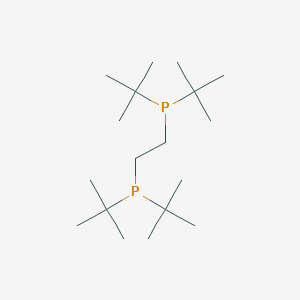
![5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
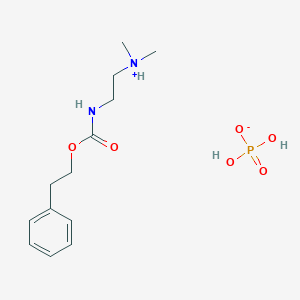
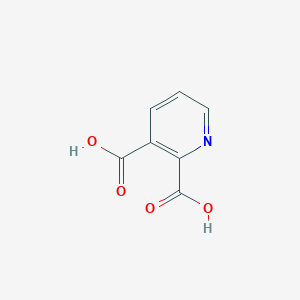
![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)
